Acipimox

Vue d'ensemble

Description

L’Acipimox est un dérivé de la niacine utilisé comme agent hypolipidémiant. Il est principalement utilisé pour réduire les niveaux de triglycérides et augmenter le cholestérol lipoprotéique de haute densité. L’this compound est connu pour ses effets indésirables moins importants par rapport à la niacine, bien que son efficacité aux doses recommandées soit toujours à l’étude .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’Acipimox implique plusieurs étapes. Une méthode consiste à ajouter de l’acide 5-méthylpyrazine-2-carboxylique dans de l’eau purifiée, suivie de l’ajout d’acide chlorhydrique concentré pour former un sel. Un oxydant est ensuite ajouté, et le mélange est refroidi et cristallisé pour obtenir de l’this compound . Une autre méthode consiste à utiliser la 2,5-diméthylpyrazine comme matière première, en subissant une oxydation de l’azote, une réaction avec l’anhydride acétique et une hydrolyse alcaline pour obtenir la 2-hydroxyméthyl-5-méthylpyrazine. Cette dernière est ensuite oxydée à l’aide de peroxyde d’hydrogène et de tungstate de sodium pour donner de l’this compound .

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé évite l’utilisation de catalyseurs métalliques et simplifie le processus de préparation, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’Acipimox subit diverses réactions chimiques, notamment des réactions d’oxydation et de substitution.

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène et le tungstate de sodium sont des oxydants couramment utilisés.

Substitution : Les réactions impliquant l’anhydride acétique et l’hydrolyse alcaline sont typiques.

Produits principaux : Le produit principal de ces réactions est l’this compound lui-même, avec des intermédiaires tels que la 2-hydroxyméthyl-5-méthylpyrazine et l’acide 5-méthylpyrazine-2-carboxylique .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude des agents hypolipidémiants.

Biologie : Étudié pour ses effets sur le métabolisme des lipides et les niveaux d’acides gras libres.

Industrie : Appliqué dans le développement d’agents hypolipidémiants et de produits pharmaceutiques connexes.

Applications De Recherche Scientifique

Metabolic Disorders

Insulin Sensitivity Improvement

Acipimox has been studied for its potential to improve insulin sensitivity, particularly in conditions like type 2 diabetes. Research indicates that this compound can modulate plasma free fatty acid levels, which are often elevated in insulin-resistant states. In a study involving overweight subjects, this compound demonstrated a significant effect on mitochondrial function comparable to other NAD+ precursors, suggesting its utility in enhancing metabolic health .

Case Study: Type IV Hyperlipoproteinemia

A randomized controlled trial assessed the effects of this compound on serum lipids in patients with type IV hyperlipoproteinemia. Results showed a reduction in plasma triglyceride levels from 777 mg/dL to 434 mg/dL after treatment with this compound (750 mg/day) over 60 days. Additionally, total cholesterol levels decreased significantly, highlighting this compound's efficacy in managing lipid profiles .

Mitochondrial Diseases

Mitochondrial Myopathy

this compound is being investigated as a treatment for mitochondrial myopathy through the AIMM trial. This study aims to evaluate the effect of this compound on skeletal muscle adenosine triphosphate (ATP) content and overall muscle function. Participants receive either this compound or placebo for 12 weeks, with primary outcomes focusing on changes in ATP content and secondary outcomes assessing quality of life and fatigue .

Case Study: ATP Modulation

In the AIMM trial, preliminary findings suggest that this compound may enhance ATP levels in skeletal muscle, thereby improving muscle performance and reducing fatigue in patients with mitochondrial disorders. This could potentially lead to new therapeutic strategies for managing these debilitating conditions .

Sarcopenia and Muscle Function

Improvement of Muscle Function in Older Adults

Recent studies have explored the effects of this compound on muscle function among older adults with probable sarcopenia. A proof-of-concept study found that daily supplementation with this compound significantly increased skeletal muscle NAD concentrations, which are crucial for energy metabolism and muscle health .

Data Table: Effects of this compound on Muscle Function

Cardiovascular Health

Impact on Cardiac Function

this compound has shown promise in reversing adverse cardiac changes induced by lifestyle factors such as e-cigarette use. In animal models, treatment with this compound normalized ejection fraction and fractional shortening while reducing inflammatory cytokines associated with cardiovascular stress . This suggests potential applications in managing cardiovascular complications linked to metabolic syndrome.

Combination Therapies

Use in Pediatric Oncology

Recent research has indicated that combining omega-3 fatty acids with this compound may enhance treatment efficacy for pediatric patients with acute lymphoblastic leukemia. This combination therapy aims to improve lipid profiles while simultaneously targeting cancer cell proliferation, showcasing this compound's versatility beyond traditional metabolic applications .

Mécanisme D'action

L’Acipimox agit sur le récepteur de la niacine 1, inhibant l’enzyme lipase des triglycérides. Cela réduit la concentration d’acides gras dans le plasma sanguin et leur afflux dans le foie. Par conséquent, la production de cholestérol lipoprotéique de très basse densité dans le foie est réduite, ce qui entraîne une diminution du cholestérol lipoprotéique de basse densité et une augmentation du cholestérol lipoprotéique de haute densité .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide nicotinique : L’Acipimox et l’acide nicotinique sont tous deux utilisés comme agents hypolipidémiants.

Unicité : L’this compound est unique en son genre par sa capacité à réduire les niveaux de triglycérides et à augmenter le cholestérol lipoprotéique de haute densité avec moins d’effets indésirables que les autres composés similaires .

Activité Biologique

Acipimox is a nicotinic acid analogue primarily used for its lipid-modifying effects, particularly in the treatment of dyslipidemia. Recent studies have revealed its broader biological activity, especially concerning metabolic processes, mitochondrial function, and potential therapeutic applications in various conditions.

This compound exerts its biological effects through several mechanisms:

- NAD+ Precursor : this compound has been shown to elevate levels of NAD+, a crucial coenzyme in cellular metabolism. This elevation is linked to improved mitochondrial function and enhanced energy metabolism in skeletal muscle .

- Insulin Sensitivity : It improves insulin action by increasing glucose oxidation and non-oxidative glucose disposal, particularly in insulin-resistant states such as type 2 diabetes .

- GLP-1 Secretion : this compound treatment has been associated with increased levels of glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism and appetite regulation .

1. Mitochondrial Function and Energy Metabolism

A significant area of research focuses on this compound's effects on mitochondrial function. The AIMM trial investigates its efficacy in patients with mitochondrial myopathy, aiming to assess changes in muscle ATP content and overall muscle function . Preliminary findings suggest that this compound enhances mitochondrial gene expression related to oxidative phosphorylation, indicating a potential for improving energy metabolism in muscle tissue.

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| AIMM Trial | Patients with mitochondrial myopathy | 250 mg daily | 12 weeks | Increased ATP content; improved muscle function |

| Type 2 Diabetes Study | Diabetic patients | 250 mg twice daily | 2 weeks | Enhanced glucose oxidation; increased insulin sensitivity |

| GLP-1 Study | Overweight subjects | 250 mg daily | Acute administration | Increased GLP-1 levels; improved insulin sensitivity |

2. Insulin Sensitivity and Glucose Metabolism

In a controlled study involving patients with non-insulin-dependent diabetes mellitus (NIDDM), this compound was found to significantly enhance insulin-stimulated glucose disposal rates and reduce free fatty acid (FFA) levels, thereby improving insulin sensitivity . This effect is crucial for managing metabolic disorders where insulin resistance is a major concern.

Case Studies

Case Study 1: this compound in Elderly Patients with Sarcopenia

A recent proof-of-concept study administered this compound to elderly participants diagnosed with probable sarcopenia. The outcomes measured included changes in skeletal muscle NAD concentrations and physical performance metrics. Results indicated a positive trend towards improved muscle function and energy metabolism, suggesting that this compound could be beneficial for frail older adults .

Case Study 2: this compound's Impact on Mitochondrial Myopathy

In another ongoing study, patients with mitochondrial myopathy are being treated with this compound to evaluate its effects on muscle ATP content and overall functionality. Initial data show promising results for enhancing mitochondrial respiratory capacity .

Propriétés

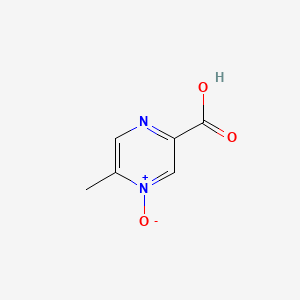

IUPAC Name |

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046202 | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |

| Record name | Acipimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51037-30-0 | |

| Record name | Acipimox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acipimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACIPIMOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acipimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIPIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.